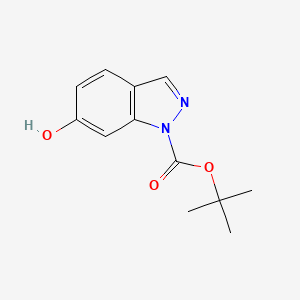
Hexacosanoic Acid Methyl Ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a stable isotope-labeled compound with the molecular formula C27H51D3O2 and a molecular weight of 413.75 . This compound is primarily used in research applications, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Hexacosanoic Acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic Acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Hexacosanoic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the quantification of fatty acid methyl esters.
Biology: Employed in lipidomics studies to trace metabolic pathways of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Applied in the production of high-purity lipid standards for quality control and research purposes
作用機序
The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it serves as a tracer, allowing researchers to monitor the metabolic fate of fatty acids. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify the compound using mass spectrometry .
類似化合物との比較
Hexacosanoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexacosanoic Acid Methyl Ester: The non-deuterated form of the compound.
Octacosanoic Acid Methyl Ester: A methyl ester of a longer-chain fatty acid.
Tetracosanoic Acid Methyl Ester: A methyl ester of a shorter-chain fatty acid
The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .
特性
CAS番号 |
77502-88-6 |
|---|---|
分子式 |
C27H54O2 |
分子量 |
413.745 |
IUPAC名 |
trideuteriomethyl hexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3 |
InChIキー |
VHUJBYYFFWDLNM-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
同義語 |
Cerotic Acid Methyl Ester-d3; Methyl Cerotate-d3; Methyl Hexacosanoate-d3; Methyl n-Hexacosanoate-d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)
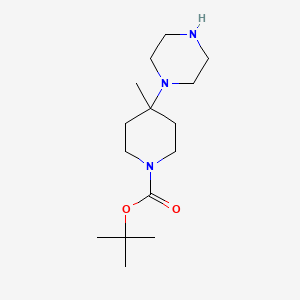
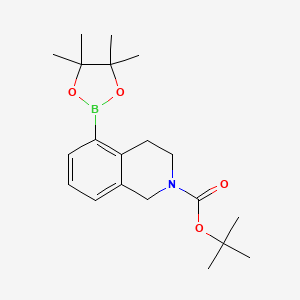

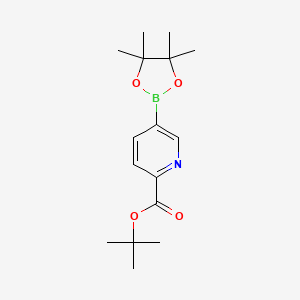
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
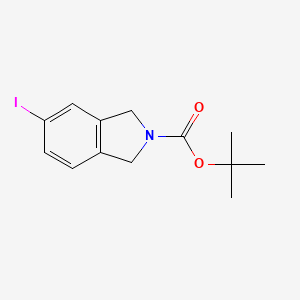
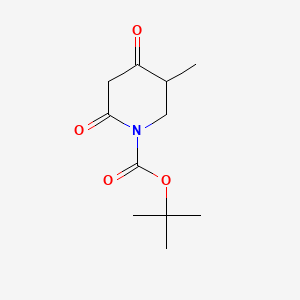

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)
